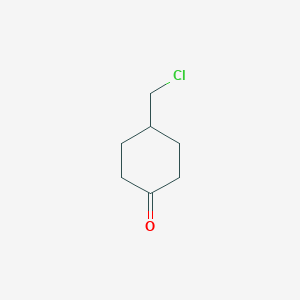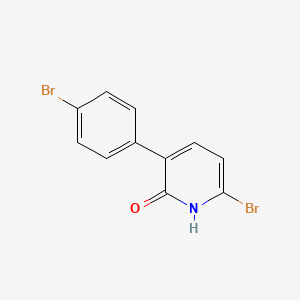
6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one is a chemical compound that belongs to the class of brominated pyridines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine atoms in the structure makes it a valuable intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one typically involves the bromination of a suitable pyridine precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated pyridine with a boronic acid derivative under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the structure can form halogen bonds with target molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-3-(4-bromophenyl)-1,2,3,4-tetrahydroquinazoline
- 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives
Uniqueness
6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one is unique due to its specific bromination pattern and the presence of the dihydropyridin-2-one core This structure imparts distinct chemical reactivity and biological activity compared to other brominated compounds
Propiedades
Fórmula molecular |
C11H7Br2NO |
|---|---|
Peso molecular |
328.99 g/mol |
Nombre IUPAC |
6-bromo-3-(4-bromophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H7Br2NO/c12-8-3-1-7(2-4-8)9-5-6-10(13)14-11(9)15/h1-6H,(H,14,15) |
Clave InChI |
MGMRCGFKUDAYMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(NC2=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12447058.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole](/img/structure/B12447063.png)
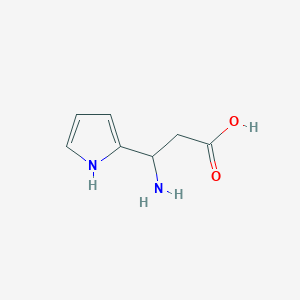
![2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12447071.png)

![2-methyl-N-[(E)-(5-methylthiophen-2-yl)methylidene]-3-nitroaniline](/img/structure/B12447074.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12447080.png)
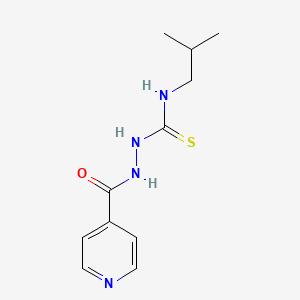
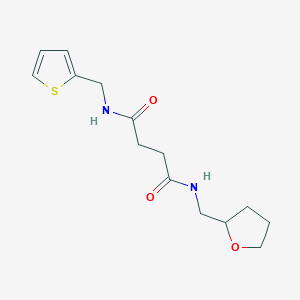
![3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one](/img/structure/B12447100.png)
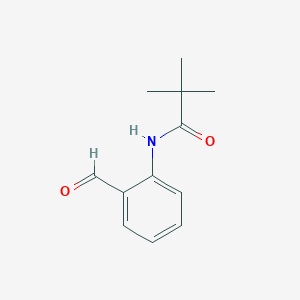
![2-Cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenyl-2-propenamide](/img/structure/B12447131.png)
![4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B12447137.png)
